molecular formula C11H9NO2 B1404886 3-(Pyridin-3-yloxy)phenol CAS No. 57276-34-3

3-(Pyridin-3-yloxy)phenol

Cat. No.: B1404886
CAS No.: 57276-34-3
M. Wt: 187.19 g/mol
InChI Key: QVWXYGODQAUYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-yloxy)phenol: is an organic compound with the molecular formula C11H9NO2. It is characterized by a phenol group attached to a pyridine ring via an oxygen atom. This compound is of interest due to its unique chemical structure, which combines the properties of both phenol and pyridine, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yloxy)phenol typically involves the reaction of pyridin-3-ol with phenol derivatives. One common method is the nucleophilic substitution reaction where pyridin-3-ol reacts with a phenol derivative in the presence of a base. The reaction conditions often include the use of solvents like toluene and catalysts such as sodium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-3-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Pyridin-3-yloxy)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yloxy)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Pyridin-2-ol
  • Pyridin-4-ol
  • Phenol

Comparison: 3-(Pyridin-3-yloxy)phenol is unique due to the presence of both a phenol and a pyridine ring, which allows it to participate in a wider range of chemical reactions compared to phenol alone. Pyridin-2-ol and pyridin-4-ol have similar structures but differ in the position of the hydroxyl group on the pyridine ring, which affects their reactivity and applications .

Properties

IUPAC Name

3-pyridin-3-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-3-1-4-10(7-9)14-11-5-2-6-12-8-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWXYGODQAUYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yloxy)phenol
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-3-yloxy)phenol
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-3-yloxy)phenol
Reactant of Route 4
Reactant of Route 4
3-(Pyridin-3-yloxy)phenol
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-3-yloxy)phenol
Reactant of Route 6
Reactant of Route 6
3-(Pyridin-3-yloxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.